molecular formula C18H20N2O2S B2468875 1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone CAS No. 2109278-57-9

1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone

Cat. No. B2468875
CAS RN: 2109278-57-9
M. Wt: 328.43
InChI Key: BPIVBOQIAKVSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C18H20N2O2S and its molecular weight is 328.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Stereochemistry

Research has focused on the stereoselective synthesis of compounds structurally related to 1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone. For instance, the stereospecific synthesis of an active metabolite of a potent PI3 kinase inhibitor, demonstrating the importance of stereochemistry in medicinal chemistry, highlights methods that could be applied to the synthesis of the mentioned compound (Chen et al., 2010).

Antiviral Activity

Compounds with structural similarities have been synthesized and tested for their antiviral activities, indicating potential research applications of this compound in the development of new antiviral agents. The synthesis and reaction of derivatives leading to compounds with antiviral activity against HSV1 and HAV-MBB suggest a pathway for exploring the antiviral potential of the chemical (Attaby et al., 2006).

Chemical Characterization and Molecular Structure

Studies on compounds with structural elements common to this compound, such as the analysis of their molecular structures through crystallography, contribute to understanding the molecular geometry and potential interactions of these compounds. This foundational knowledge is crucial for the application of such compounds in more targeted scientific inquiries (Yang et al., 2008).

Synthetic Applications

The compound's structural framework, particularly the azabicyclo[3.2.1]octane moiety, has relevance in synthetic chemistry for the generation of diverse molecular architectures. Research into the synthesis of highly substituted 8-azabicyclo[3.2.1]octanes from pyrones underscores the synthetic versatility of the core structure present in the compound, which can be leveraged in the synthesis of natural and non-natural alkaloids (Rumbo et al., 1996).

Anticancer Research

Derivatives structurally related to this compound have been explored for their potential anticancer activities. The design, synthesis, and evaluation of analogs for cytotoxicity against various human cancer cell lines highlight the potential for compounds with similar structural features to be investigated for anticancer properties (Alam et al., 2018).

properties

IUPAC Name

1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-18(8-13-5-7-23-12-13)20-14-3-4-15(20)10-17(9-14)22-16-2-1-6-19-11-16/h1-2,5-7,11-12,14-15,17H,3-4,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIVBOQIAKVSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CSC=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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